molecular formula C13H11NO2S2 B11929152 4-((Pyridin-2-yldisulfaneyl)methyl)benzoic acid

4-((Pyridin-2-yldisulfaneyl)methyl)benzoic acid

Cat. No.: B11929152
M. Wt: 277.4 g/mol
InChI Key: TWZRWZICWFYVDV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Pyridin-2-yldisulfaneyl)methyl)benzoic acid typically involves the following steps:

    Formation of the Disulfide Bridge: The initial step involves the formation of the disulfide bridge between the pyridine and benzoic acid moieties. This can be achieved through the reaction of 2-mercaptopyridine with 4-(bromomethyl)benzoic acid under basic conditions.

    Oxidation: The resulting intermediate is then oxidized to form the disulfide bond, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((Pyridin-2-yldisulfaneyl)methyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Nitrobenzoic acids or halobenzoic acids.

Scientific Research Applications

4-((Pyridin-2-yldisulfaneyl)methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug development, particularly in targeting disulfide bonds in proteins.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((Pyridin-2-yldisulfaneyl)methyl)benzoic acid involves its ability to form and break disulfide bonds. This property makes it useful in studying redox reactions in biological systems. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, which can affect protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    4-((Pyridin-2-yldisulfaneyl)methyl)benzoic acid: Unique due to its specific disulfide bridge linking a pyridine ring and a benzoic acid moiety.

    This compound derivatives: Variations with different substituents on the pyridine or benzoic acid rings.

Uniqueness

The uniqueness of this compound lies in its ability to form stable disulfide bonds, making it valuable for studying redox reactions and protein chemistry. Its specific structure allows for targeted interactions with thiol groups, providing a versatile tool for scientific research.

Biological Activity

4-((Pyridin-2-yldisulfaneyl)methyl)benzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N2O2S2C_{12}H_{12}N_2O_2S_2. Its structure features a benzoic acid moiety linked to a pyridine group through a disulfide bond, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H12N2O2S2C_{12}H_{12}N_2O_2S_2
Molecular Weight284.36 g/mol
IUPAC NameThis compound

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi. It is particularly effective against strains resistant to conventional antibiotics.
  • Antioxidant Activity : The compound demonstrates notable antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.
  • Cell Signaling Modulation : It can modulate signaling pathways associated with cell proliferation and apoptosis, which is crucial in cancer biology.
  • Metal Chelation : The presence of sulfur in the structure allows for metal ion chelation, potentially enhancing its antioxidant activity by reducing metal-catalyzed oxidative damage .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results showed a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain resistant strains, indicating strong antibacterial properties.
  • Anti-inflammatory Study : In a model of acute inflammation, administration of this compound significantly reduced edema formation compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Antioxidant Assessment : The compound was tested for its ability to scavenge free radicals using DPPH assay methods, showing an IC50 value comparable to established antioxidants like ascorbic acid.

Properties

IUPAC Name

4-[(pyridin-2-yldisulfanyl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S2/c15-13(16)11-6-4-10(5-7-11)9-17-18-12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZRWZICWFYVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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